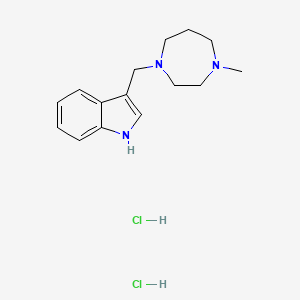
Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that falls within the category of pyridine derivatives, featuring both a thiazole ring and an ester functional group. The structure of this molecule allows it to exhibit unique properties that are beneficial in several scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate, one can start with the preparation of the dihydropyridine core, typically using a multi-step process involving:
Condensation reactions between aldehydes, β-ketoesters, and ammonium acetate to form the pyridine ring.
Further functionalization at the 2-position to introduce the thiazole group.
Esterification to produce the ethyl ester.
Industrial Production Methods: Industrial production of such compounds often involves optimization of the reaction conditions to enhance yield and purity. This includes:
Using catalysts to lower the activation energy of reactions.
Employing high-performance liquid chromatography (HPLC) for purification.
Implementing robust quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Functional group substitutions can occur, especially at the amide and thiazole positions.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products Formed: Depending on the reaction, the products may vary but can include:
N-oxides (from oxidation).
Dihydro derivatives (from reduction).
Various substituted compounds (from substitution reactions).
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological activity studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Pharmaceuticals: Explored for potential use in drug development due to its unique structure.
Material science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action for Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate can vary based on its application:
Molecular Targets: It may interact with specific enzymes or receptors.
Pathways: The compound could modulate various biochemical pathways, potentially influencing cellular processes or signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Ethyl 2-(2-(4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate: Lacks the benzyloxy group but shares the core structure.
2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetic acid: The corresponding acid instead of the ester.
The presence of the benzyloxy group and the ethyl ester distinguishes Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate, potentially enhancing its reactivity and specificity in certain applications.
Hope this helps! Feel free to dive deeper into any section if you need more details. What sparked your interest in this compound?
Propriétés
IUPAC Name |
ethyl 2-[2-[(4-oxo-5-phenylmethoxy-1H-pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-27-18(25)8-14-12-29-20(22-14)23-19(26)15-9-16(24)17(10-21-15)28-11-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHUWYSVSRXHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)

![1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2638834.png)


![2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-cyclopentylacetamide](/img/structure/B2638840.png)


![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)

![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)

